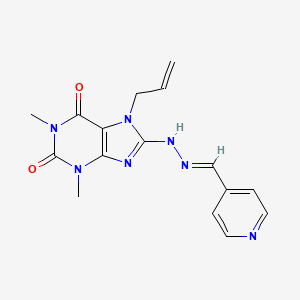

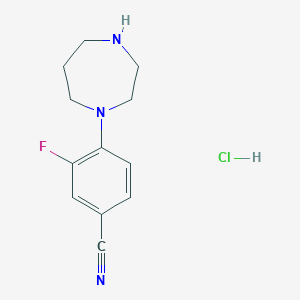

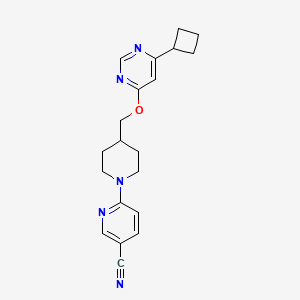

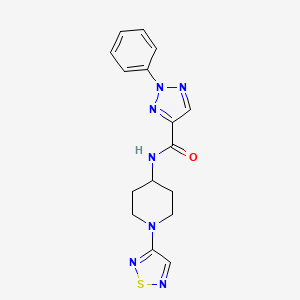

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .科学的研究の応用

Biocatalysis

The compound has been utilized in biocatalytic processes to create chiral 1,4-diazepanes through imine reductase-catalyzed intramolecular asymmetric reductive amination . This method is significant for synthesizing pharmaceuticals with high enantiomeric purity, which is crucial for their biological activity.

Synthesis of Chiral Amines

Chiral amines are valuable in the synthesis of active pharmaceutical ingredients (APIs). The compound can be used to synthesize chiral 1,4-diazepanes, which are structural units in several biologically active molecules and pharmaceuticals .

Development of ROCK Inhibitors

1,4-Diazepanes are key structural components in Rho-associated kinase (ROCK) inhibitors, which are used to treat conditions like glaucoma and ocular hypertension. The compound can be used to develop new ROCK inhibitors with potential therapeutic applications .

Synthesis of Orexin Receptor Antagonists

The compound has applications in the synthesis of orexin receptor antagonists like Suvorexant, which is used for the treatment of primary insomnia. The ability to synthesize such compounds with high enantiomeric excess is valuable for pharmaceutical research .

作用機序

Target of Action

The primary target of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile hydrochloride, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Biochemical Pathways

The inhibition of ROCK leads to a decrease in the phosphorylation of myosin light chain, which in turn causes the relaxation of smooth muscle cells . This action can increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is particularly beneficial in conditions like glaucoma and ocular hypertension .

Pharmacokinetics

It works by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility . The maximum reduction of intraocular pressure occurs after 1 to 2 hours .

Action Environment

The action, efficacy, and stability of Ripasudil can be influenced by various environmental factors. It’s important to note that like all medications, the effectiveness of Ripasudil can vary among individuals due to factors such as genetic variations, overall health status, and the presence of other medications .

特性

IUPAC Name |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRUOBCFDQYDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)